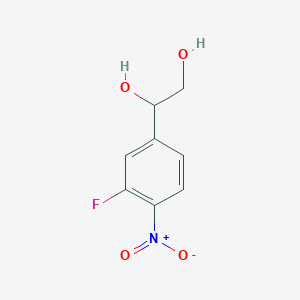
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8FNO4 It is characterized by the presence of a fluoro and nitro group attached to a benzene ring, along with an ethane-1,2-diol moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol typically involves the following steps:
Electrophilic Aromatic Substitution:
Reduction and Hydroxylation: The nitro group can be reduced to an amine, followed by hydroxylation to introduce the diol functionality.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diol functionality allows for hydrogen bonding and other interactions that can affect the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol can be compared with other similar compounds such as:
1-(3-Fluoro-4-nitrophenyl)ethanone: This compound lacks the diol functionality and has different reactivity and applications.
1-(2-Nitrophenyl)ethane-1,2-diol: This compound has a nitro group in a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H8FNO4 |
|---|---|
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
1-(3-fluoro-4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8FNO4/c9-6-3-5(8(12)4-11)1-2-7(6)10(13)14/h1-3,8,11-12H,4H2 |
InChI-Schlüssel |
OHSHVYBQLMGOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




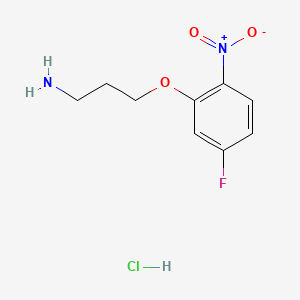

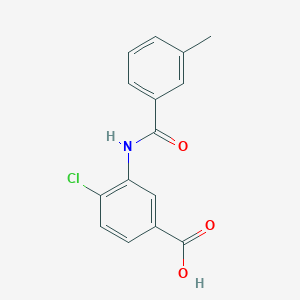

![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
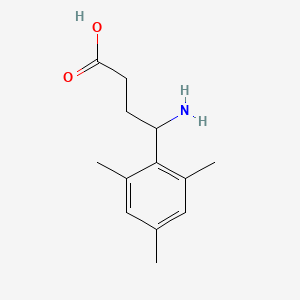
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
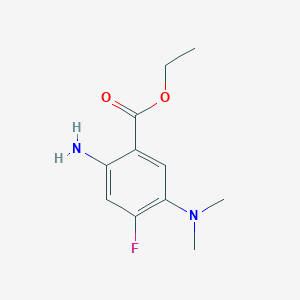
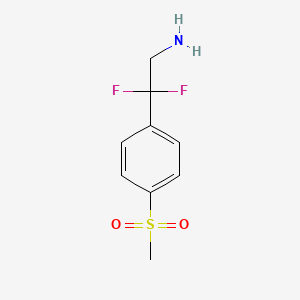
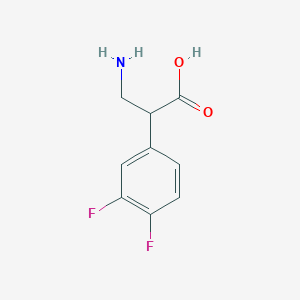
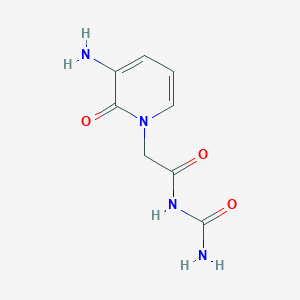
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
